molecular formula C10H10ClNO2 B8441001 6-Chloro-7-methoxy-3,4-dihydrocarbostyril

6-Chloro-7-methoxy-3,4-dihydrocarbostyril

Cat. No. B8441001
M. Wt: 211.64 g/mol
InChI Key: KPUQMPJEVWQIBR-UHFFFAOYSA-N
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Patent
US04734416

Procedure details

The thus obtained 30 g of 6-chloro-7-methoxy-3,4-dihydrocarbostyril are dispersed in 300 ml of 47%-hydrobromic acid aqueous solution and heated for 4 hours under refluxing condition. After cooling of the reaction mixture, the insoluble matter is separated by filtration, washed with water and dried. Recrystallization from methanol-chloroform obtains 25 g of 6-chloro-7-hydroxy-3,4-dihydrocarbostyril in the form of colorless needle-like crystals with a melting point of 264°-266° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12]C)[NH:8][C:7](=[O:14])[CH2:6][CH2:5]2.Br>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[NH:8][C:7](=[O:14])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C=C2CCC(NC2=CC1OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing condition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling of the reaction mixture
CUSTOM
Type
CUSTOM
Details
the insoluble matter is separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol-chloroform

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CCC(NC2=CC1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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